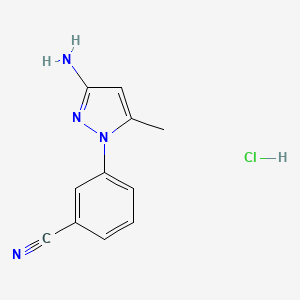

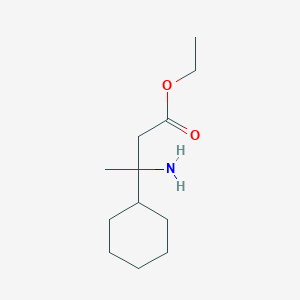

3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

説明

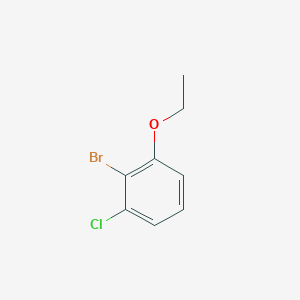

“3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C11H11ClN4 . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest in medicinal chemistry . Traditional procedures used in the synthesis of pyrazoles involve reactions with various metal catalysts in acetic acid and acetonitrile solvents . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They react with various compounds to form different derivatives .

Physical And Chemical Properties Analysis

The molecular weight of “3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride” is 253.28 g/mol . Other physical and chemical properties such as solubility, melting point, etc., are not explicitly mentioned in the sources I found.

科学的研究の応用

Synthesis of Novel Compounds

- A novel synthesis method for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile was developed, offering a straightforward and efficient way to create biologically potent, highly substituted tetrazole derivatives (Rao, Gopal Rao, & Prasanna, 2014).

Corrosion Inhibition

- Pyrazole derivatives, including 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride, have shown effectiveness as corrosion inhibitors for steel in hydrochloric acid, providing significant protection at certain concentrations (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Biological Activity

- Chemical modification of pyrazole compounds, including those similar to 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride, led to the creation of novel adenosine analogs, some of which showed no cytotoxicity in vitro against certain cell lines, indicating potential for biomedical applications (Berry, Wotring, Drach, & Townsend, 1994).

Structural and Spectral Studies

- Studies on η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes with pyrazole-derived ligands have been conducted. These studies provide insights into the structural and spectral characteristics of such complexes, broadening the understanding of their potential in various applications (Sairem, Rao, Wang, Das, & Kollipara, 2012).

Antifungal and Antibacterial Applications

- Research into pyrazole derivatives has shown their potential as antifungal and antibacterial agents, providing a basis for the development of new pharmacophores and treatments for various infections (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020).

Green Chemistry Synthesis

- Pyrano[2,3-c]pyrazoles, similar in structure to 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride, have been synthesized using a green, solvent-free method, demonstrating an environmentally friendly approach to chemical synthesis (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

作用機序

Target of Action

Similar compounds, such as 3-amino-5-methyl-1h-pyrazole, have been used as templates to investigate their interaction with ferrocenoyl-dipeptides .

Mode of Action

It’s known that pyrazoles, the core structure of this compound, exhibit tautomerism . This phenomenon may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

3 (5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Result of Action

Related compounds have shown potent in vitro antipromastigote activity .

Action Environment

It’s known that the compound is air sensitive and should be stored under dry inert gas away from oxidizing agents and air .

特性

IUPAC Name |

3-(3-amino-5-methylpyrazol-1-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.ClH/c1-8-5-11(13)14-15(8)10-4-2-3-9(6-10)7-12;/h2-6H,1H3,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGLKFHRGPJFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)

![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)